1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a pyrazole ring substituted with a cyclobutyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutyl and pyrazole intermediates. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection and various catalysts for cyclization and coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclobutyl group.
Substitution: Substitution reactions are common, especially at the pyrazole ring, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
- 1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
Uniqueness: 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a cyclobutyl group and a pyrazole ring, which confer distinct chemical and biological properties. The Boc-protected amino group adds versatility in synthetic applications, allowing for selective deprotection and further functionalization .
This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-9-4-10(5-9)16-7-8(6-14-16)11(17)18/h6-7,9-10H,4-5H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCDUGARICYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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